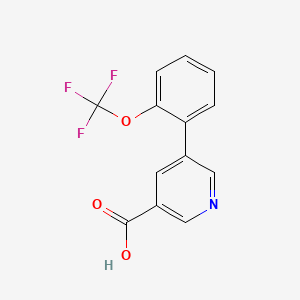
8-Bromo-3-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-3-methylquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 3rd position in the quinoline ring structure imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methylquinolin-2(1H)-one typically involves the bromination of 3-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
化学反应分析
Types of Reactions
8-Bromo-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 8-substituted-3-methylquinolin-2(1H)-one derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of 3-methylquinolin-2(1H)-ol derivatives.
科学研究应用
8-Bromo-3-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds, particularly in the development of anti-cancer and anti-microbial agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
作用机制
The mechanism of action of 8-Bromo-3-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the quinoline ring structure play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Methylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Chloro-3-methylquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
8-Bromoquinolin-2(1H)-one: Lacks the methyl group at the 3rd position, affecting its overall chemical behavior and applications.
Uniqueness
8-Bromo-3-methylquinolin-2(1H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound in various scientific research fields, particularly in the development of new therapeutic agents and materials.
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
8-bromo-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChI 键 |
UKPDCNLBOAWOQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CC=C2)Br)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


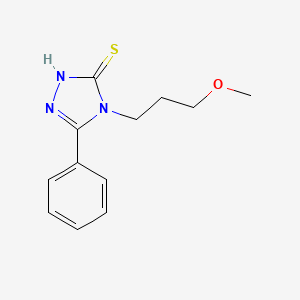
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
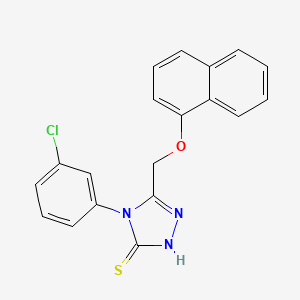
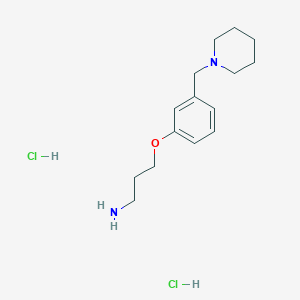
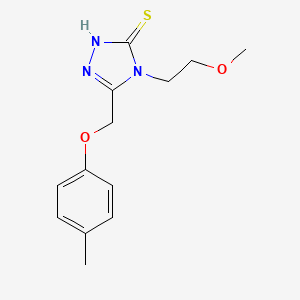
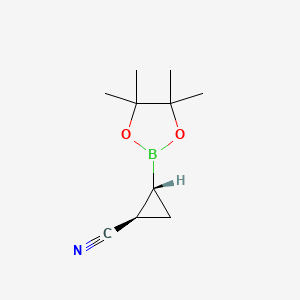

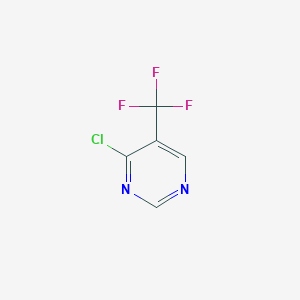
![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
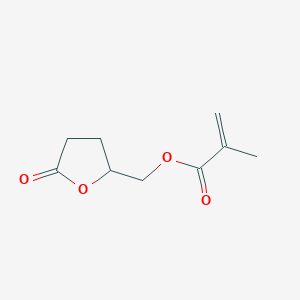
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
